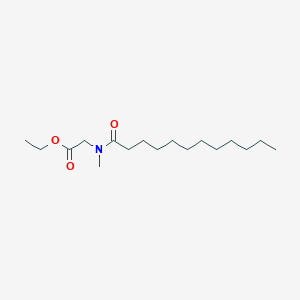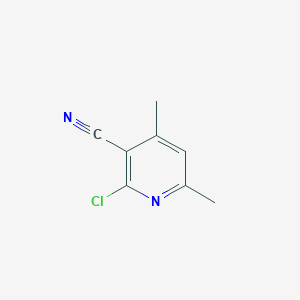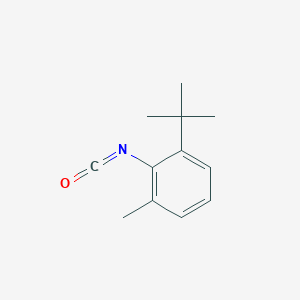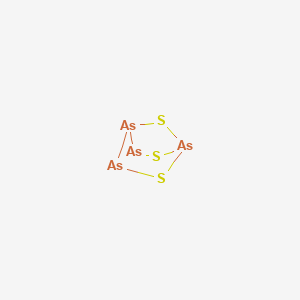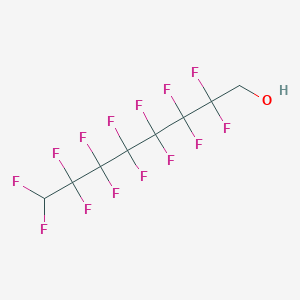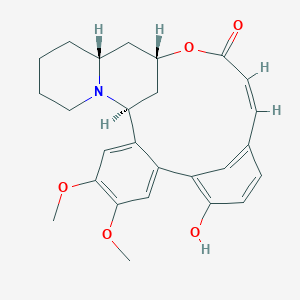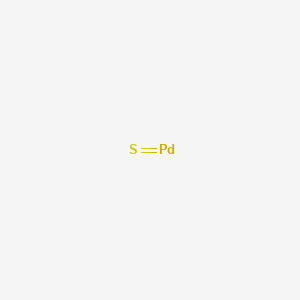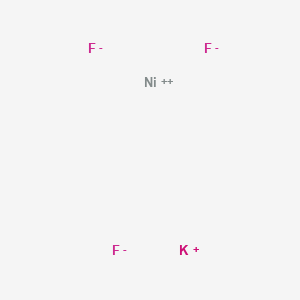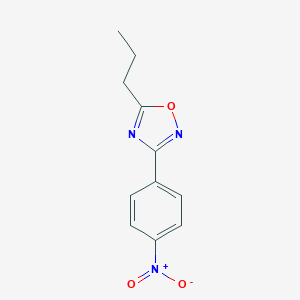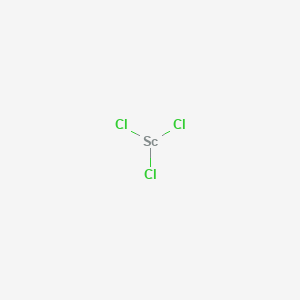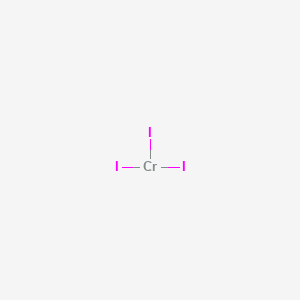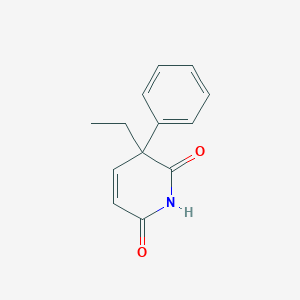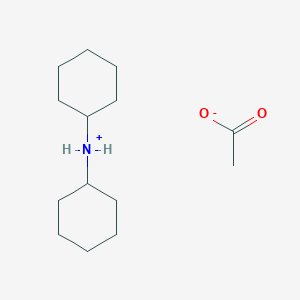
Dicyclohexylammonium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexylammonium acetate (DCHA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. DCHA is a white crystalline powder, and its chemical formula is C14H27NO2. It is a quaternary ammonium salt that is soluble in water and other polar solvents. DCHA has been used in various scientific research applications, including organic synthesis and catalysis, as well as in biological and medicinal research.
Aplicaciones Científicas De Investigación
Dicyclohexylammonium acetate has been used in various scientific research applications. In organic synthesis, Dicyclohexylammonium acetate has been used as a phase transfer catalyst in the synthesis of various organic compounds. It has also been used as a catalyst in the synthesis of chiral compounds. In biological and medicinal research, Dicyclohexylammonium acetate has been used as a reagent for the detection of amino acids and peptides. It has also been used as a surfactant in the preparation of liposomes for drug delivery.
Mecanismo De Acción
The mechanism of action of Dicyclohexylammonium acetate is not well understood. However, it is believed to act as a phase transfer catalyst in organic synthesis. In biological and medicinal research, Dicyclohexylammonium acetate is believed to interact with amino acids and peptides to form complexes that can be detected using various analytical techniques.
Efectos Bioquímicos Y Fisiológicos
Dicyclohexylammonium acetate has not been extensively studied for its biochemical and physiological effects. However, it is believed to be non-toxic and non-irritating to the skin and eyes. It is also not known to be mutagenic or carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dicyclohexylammonium acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in water and other polar solvents, making it easy to handle and use in various experiments. However, one of the limitations of Dicyclohexylammonium acetate is that it is relatively expensive compared to other phase transfer catalysts.
Direcciones Futuras
There are several future directions for the use of Dicyclohexylammonium acetate in scientific research. One area of interest is the use of Dicyclohexylammonium acetate as a catalyst in the synthesis of chiral compounds. Another area of interest is the use of Dicyclohexylammonium acetate as a surfactant in the preparation of liposomes for drug delivery. Additionally, the interaction of Dicyclohexylammonium acetate with amino acids and peptides could be further studied to understand its potential as a reagent for the detection of biomolecules.
Conclusion
Dicyclohexylammonium acetate is a unique compound that has gained significant attention in scientific research. It has been used in various applications, including organic synthesis, biological and medicinal research. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Dicyclohexylammonium acetate have been discussed in this paper. Further research is needed to fully understand the potential of Dicyclohexylammonium acetate in scientific research.
Métodos De Síntesis
Dicyclohexylammonium acetate can be synthesized using different methods. One of the most common methods is the reaction between cyclohexylamine and acetic acid in the presence of a base such as sodium acetate. The reaction leads to the formation of Dicyclohexylammonium acetate and water. The reaction can be represented as follows:
C6H11NH2 + CH3COOH + NaOAc → C12H22N+O2CCH3 + H2O + NaOH
Another method involves the reaction between cyclohexylamine and acetic anhydride in the presence of a base such as triethylamine. This method also leads to the formation of Dicyclohexylammonium acetate and acetic acid. The reaction can be represented as follows:
C6H11NH2 + (CH3CO)2O + Et3N → C12H22N+O2CCH3 + CH3COOH + Et3NH+
Propiedades
Número CAS |
14297-75-7 |
|---|---|
Nombre del producto |
Dicyclohexylammonium acetate |
Fórmula molecular |
C14H27NO2 |
Peso molecular |
241.37 g/mol |
Nombre IUPAC |
dicyclohexylazanium;acetate |
InChI |
InChI=1S/C12H23N.C2H4O2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2(3)4/h11-13H,1-10H2;1H3,(H,3,4) |
Clave InChI |
NDZUIBYQGLEFIJ-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
SMILES canónico |
CC(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
Otros números CAS |
14297-75-7 |
Sinónimos |
dicyclohexylammonium acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




